1-(2-methoxyphenyl)-5-oxo-N-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Beschreibung
This compound is a pyrrolidine-3-carboxamide derivative featuring a 2-methoxyphenyl group at the pyrrolidinone ring and a 1,3,4-thiadiazol-2-yl moiety substituted with a sulfanyl-linked propan-2-yl carbamoyl methyl group. The 2-methoxy substituent on the phenyl ring may enhance lipophilicity and membrane permeability, while the thiadiazole ring could contribute to π-stacking interactions or metal coordination in biological systems .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S2/c1-11(2)20-15(25)10-29-19-23-22-18(30-19)21-17(27)12-8-16(26)24(9-12)13-6-4-5-7-14(13)28-3/h4-7,11-12H,8-10H2,1-3H3,(H,20,25)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSGQAFPMCVZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-methoxyphenyl)-5-oxo-N-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with various biological targets, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be broken down into several key structural components:
- Thiadiazole moiety : Known for its diverse biological activities including antimicrobial and anti-inflammatory properties.
- Pyrrolidine ring : Often associated with neuroactive compounds.
- Methoxyphenyl group : This substitution can enhance lipophilicity and potentially improve bioavailability.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of a methoxy group is known to enhance the antibacterial activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration.
Anticancer Properties
Some studies suggest that thiadiazole derivatives can inhibit tumor growth by modulating various cellular pathways. The specific compound's ability to interact with enzyme systems involved in cancer proliferation warrants further investigation. For example, certain thiadiazoles have been reported to induce apoptosis in cancer cell lines.
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes related to disease pathways. For instance, the binding affinity to adenosine receptors has been documented for similar structures, indicating potential therapeutic applications in cardiovascular diseases and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group at position 2 | Enhances antibacterial properties |
| Thiadiazole ring | Contributes to anticancer activity |
| Pyrrolidine core | Impacts neuroactivity |
| Propan-2-yl carbamoyl group | May enhance metabolic stability |
These modifications can lead to significant changes in binding affinity and selectivity towards biological targets.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a similar thiadiazole derivative exhibited MIC values ranging from 12.5 μg/mL to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting robust antibacterial properties .
- Anticancer Activity : In vitro studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic use.
- Enzyme Inhibition : Binding assays have revealed that derivatives can effectively inhibit enzymes involved in inflammatory pathways, showcasing their potential as anti-inflammatory agents.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, thiadiazole/oxadiazole cores, and side-chain modifications. Key comparisons include:
a. 1-(4-Fluorophenyl)-5-Oxo-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)pyrrolidine-3-carboxamide ()
- Substituent Difference : Fluorine replaces the methoxy group on the phenyl ring.
- Impact : Fluorine’s electronegativity may enhance binding affinity to polar active sites but reduce lipophilicity compared to the methoxy group.
- Bioactivity : Fluorinated analogs are often prioritized in drug discovery for metabolic stability .
b. N-{5-[1-(2-Methylphenyl)-5-Oxopyrrolidin-3-yl]-1,3,4-Thiadiazol-2-yl}-2-(Phenylsulfanyl)acetamide ()
- Substituent Difference : A 2-methylphenyl group and phenylsulfanyl side chain replace the 2-methoxyphenyl and propan-2-yl carbamoyl methyl groups.
c. 1-(4-{2-[(2-Fluorophenyl)Amino]-2-Oxoethoxy}Phenyl)-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide ()
- Core Difference : Replaces the thiadiazole with a 4-methoxybenzyl-substituted phenyl group.
Functional Comparison and Bioactivity Insights
While direct bioactivity data for the target compound is absent in the provided evidence, functional comparisons with analogs suggest:
- Thiadiazole vs. Oxadiazole : Thiadiazole-containing compounds (e.g., ) often exhibit stronger enzyme inhibition (e.g., kinase or protease targets) due to sulfur’s polarizability, whereas oxadiazole analogs () may prioritize metabolic stability .
- Methoxy vs. Fluoro Substituents : Methoxy groups (target compound) improve solubility and hydrogen-bonding capacity, whereas fluorine () enhances electronegativity and bioavailability .
- Side-Chain Variations : The propan-2-yl carbamoyl methyl group in the target compound may reduce cytotoxicity compared to phenylsulfanyl chains () but could limit tissue penetration .
Data Table: Key Structural and Functional Attributes
*Molecular weights are theoretical estimates based on structural formulas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
